4-Iodo-1-(piperidin-1-YL)butan-1-one
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Overview
Description
4-Iodo-1-(piperidin-1-YL)butan-1-one is an organic compound that features a piperidine ring attached to a butanone backbone with an iodine atom at the fourth position. This compound is part of the piperidine derivatives, which are known for their significant roles in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1-(piperidin-1-YL)butan-1-one typically involves the reaction of 4-iodobutanone with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile. The mixture is heated to reflux, allowing the nucleophilic substitution reaction to occur, resulting in the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-1-(piperidin-1-YL)butan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethylformamide or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Nucleophilic Substitution: Formation of substituted piperidinyl butanones.
Oxidation: Formation of piperidinyl butanoic acids or ketones.
Reduction: Formation of piperidinyl butanols.
Scientific Research Applications
4-Iodo-1-(piperidin-1-YL)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications
Mechanism of Action
The mechanism of action of 4-Iodo-1-(piperidin-1-YL)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Piperidone: A related compound with a similar piperidine ring structure but lacking the iodine atom.
4-Iodobutanone: A simpler analog without the piperidine ring.
Piperidine: The parent compound from which many derivatives, including 4-Iodo-1-(piperidin-1-YL)butan-1-one, are synthesized
Uniqueness: this compound is unique due to the presence of both the iodine atom and the piperidine ring, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
64793-93-7 |
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Molecular Formula |
C9H16INO |
Molecular Weight |
281.13 g/mol |
IUPAC Name |
4-iodo-1-piperidin-1-ylbutan-1-one |
InChI |
InChI=1S/C9H16INO/c10-6-4-5-9(12)11-7-2-1-3-8-11/h1-8H2 |
InChI Key |
GMEXKZOSHMIJQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CCCI |
Origin of Product |
United States |
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